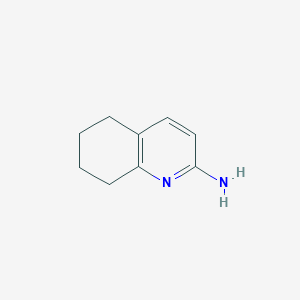

5,6,7,8-Tetrahydroquinolin-2-amine

描述

5,6,7,8-Tetrahydroquinolin-2-amine is a heterocyclic compound with the molecular formula C₉H₁₂N₂ It is a derivative of quinoline, featuring a partially saturated ring system

准备方法

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydroquinolin-2-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 2-nitroquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

化学反应分析

Oxidation Reactions

5,6,7,8-Tetrahydroquinolin-2-amine can be oxidized to regenerate the aromatic quinoline system. Common oxidizing agents include:

Example reaction :

Oxidation restores aromaticity, forming quinoline derivatives critical for pharmaceutical applications .

Reduction Reactions

Further hydrogenation of this compound yields fully saturated decahydroquinoline derivatives. Key methods include:

Industrial applications : Large-scale catalytic hydrogenation using continuous flow reactors achieves >90% yields .

Substitution Reactions

The amine group at position 2 participates in nucleophilic substitution and condensation reactions:

Schiff Base Formation

Reaction with aldehydes at 0°C in ethanol produces Schiff bases, which are precursors to bioactive molecules .

Example :

\text{5 6 7 8 Tetrahydroquinolin 2 amine}+\text{RCHO}\xrightarrow{\text{EtOH 0 C}}\text{Schiff base}\(\text{yield 65 70 })

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

-

With thiourea/urea : Forms pyrimido[4,5-b]quinoline derivatives under ethanol/sodium ethoxide conditions .

-

With DMF-DMA : Produces intermediates that cyclize into iminoquinolines .

Key pathway :

\text{5 6 7 8 Tetrahydroquinolin 2 amine}\xrightarrow{\text{DMF DMA dioxane}}\text{3 Amino 4 3H iminoquinoline}\(\text{yield 70 })

Acylation and Esterification

The amine group reacts with acylating agents:

-

Acid chlorides : Yield acylated derivatives (e.g., 2-methyl-5-phenyl-6,7,8,9-tetrahydropyrimidoquinolin-4-one) .

-

Carbon dioxide : Forms carboxylic esters via lithio intermediates, which are esterified to methyl or ethyl derivatives .

Example :

Coordination Chemistry

The amine and aromatic nitrogen act as ligands in metal complexes:

-

Iron(II) complexes : Synthesized using FeCl₂, these complexes catalyze ε-caprolactone polymerization (TOF up to 8.8 × 10³ h⁻¹) .

-

Ruthenium complexes : Used in enantioselective transfer hydrogenation of ketones .

Structure :

Functional Group Transformations

-

Nitrile hydration : Converts cyano groups to carboxamides under alkaline conditions .

-

Swern oxidation : Transforms alcohols to ketones in dihydroquinoline derivatives .

Notable reaction :

Environmental and Stability Considerations

科学研究应用

Antiproliferative Effects

The compound exhibits significant antiproliferative activity against various cancer cell lines. Research indicates that it can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells such as A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma) .

Case Studies:

- A study demonstrated that derivatives of 5,6,7,8-tetrahydroquinolin-2-amine significantly affected cell cycle phases and induced cytotoxic effects in cancer cells .

- Another investigation highlighted the compound's ability to disrupt cellular redox balance and promote autophagy through the PI3K/AKT/mTOR signaling pathway in HCT-116 cells .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown antimicrobial activity. Studies have indicated that certain derivatives possess potent antibacterial properties against various pathogens. The presence of amine groups in the structure enhances its interaction with microbial targets .

Synthetic Applications

This compound serves as an essential intermediate in the synthesis of various compounds. Its unique structure allows for multiple chemical reactions:

- Oxidation : Can lead to the formation of quinoline derivatives.

- Reduction : Further saturation of the ring system can yield fully hydrogenated derivatives.

- Substitution : Nucleophilic substitution reactions can introduce functional groups into the quinoline ring .

作用机制

The mechanism of action of 5,6,7,8-tetrahydroquinolin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

相似化合物的比较

Similar Compounds

Quinoline: An aromatic nitrogen-containing heterocyclic compound with a similar structure but fully unsaturated.

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: A derivative with a methyl group at the 2-position, showing different biological activities.

8-Amino-5,6,7,8-tetrahydroquinoline: Another derivative with an amino group at the 8-position, used in different chemical and biological studies.

Uniqueness

5,6,7,8-Tetrahydroquinolin-2-amine is unique due to its partially saturated ring system, which imparts different chemical reactivity and biological activity compared to fully aromatic quinoline derivatives. Its specific substitution pattern also allows for targeted modifications, making it a versatile intermediate in synthetic chemistry.

生物活性

5,6,7,8-Tetrahydroquinolin-2-amine is a compound of significant interest due to its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article synthesizes recent research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a bicyclic amine with potential therapeutic applications. Its molecular structure allows for various modifications that can enhance its biological efficacy. The compound's ability to interact with cellular pathways makes it a candidate for drug development.

Antiproliferative Activity

Case Studies and Research Findings:

- Cell Cycle Impact : Research indicates that this compound derivatives can significantly affect the cell cycle phases in cancer cells. For instance, the compound (R)-5a has been shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in A2780 ovarian cancer cells, leading to cytotoxic effects .

- IC50 Values : The antiproliferative potency of various tetrahydroquinoline derivatives was assessed across multiple cancer cell lines. Notably:

Induction of Oxidative Stress : The mechanism by which these compounds exert their effects often involves the induction of oxidative stress. For example:

- The compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate was found to disrupt cellular redox balance and promote autophagy through the PI3K/AKT/mTOR signaling pathway in HCT-116 cells .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of tetrahydroquinoline derivatives:

- Inhibition of Mycobacterial Enzymes : Some derivatives have shown high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), indicating potential as antitubercular agents .

- Diabetes Treatment Potential : Additionally, certain tetrahydroquinazoline derivatives exhibit inhibitory activity against α- and β-glucosidases, suggesting their utility in managing diabetes-related conditions .

Summary of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Antiproliferative | Induces cell cycle arrest and apoptosis in cancer cells | 0.6 µM - 17.2 μM |

| Oxidative Stress Induction | Promotes ROS production leading to cellular damage | Varies by compound |

| Antimicrobial | Inhibits key enzymes in Mycobacterium tuberculosis | High binding affinity |

| Antidiabetic | Inhibits α- and β-glucosidases | Varies by derivative |

属性

IUPAC Name |

5,6,7,8-tetrahydroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQUNUAMNCPZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。